molecular formula C10H17NO6S B6183865 1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid CAS No. 2639420-40-7

1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid

Cat. No. B6183865
CAS RN: 2639420-40-7
M. Wt: 279.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid” is a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, the Boc group can typically be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The compound likely contains a four-membered azetidine ring, with a methanesulfonyl group, a carboxylic acid group, and a Boc-protected amine .


Chemical Reactions Analysis

The Boc group can be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid). This allows certain subsequent transformations to occur that would be incompatible with the amine functional group .

Future Directions

The use of Boc-protected amines is widespread in organic synthesis, particularly in the synthesis of peptides and other biologically active compounds . Therefore, compounds like “1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid” could potentially be useful in the development of new pharmaceuticals or other chemical products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid involves the protection of the azetidine-3-carboxylic acid moiety followed by the introduction of the methanesulfonyl group. The tert-butoxycarbonyl (Boc) group is then removed to yield the final product.", "Starting Materials": [ "Azetidine-3-carboxylic acid", "Tert-butyl chloroformate", "Methanesulfonyl chloride", "Triethylamine", "Diisopropylethylamine", "Ethyl acetate", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of azetidine-3-carboxylic acid with tert-butyl chloroformate in the presence of triethylamine to yield Boc-azetidine-3-carboxylic acid.", "Step 2: Introduction of methanesulfonyl group by reacting Boc-azetidine-3-carboxylic acid with methanesulfonyl chloride in the presence of diisopropylethylamine to yield Boc-1-[(methanesulfonyl)oxy]azetidine-3-carboxylic acid.", "Step 3: Removal of the Boc group by treatment with a mixture of ethyl acetate and methanol in the presence of sodium bicarbonate to yield 1-[(methanesulfonyl)oxy]azetidine-3-carboxylic acid.", "Step 4: Conversion of 1-[(methanesulfonyl)oxy]azetidine-3-carboxylic acid to 1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid by reaction with tert-butyl chloroformate in the presence of triethylamine.", "Step 5: Purification of the final product by recrystallization from a mixture of water and ethyl acetate." ] }

CAS RN

2639420-40-7

Product Name

1-[(tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid

Molecular Formula

C10H17NO6S

Molecular Weight

279.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.